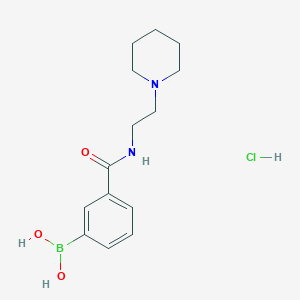
3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride
説明
3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride, also known as 3-(2-PECAPB)HCl, is a boronic acid-based compound with a wide range of applications in research and lab experiments. It is a derivative of the naturally occurring piperidine and is used in a variety of organic synthesis methods. It is also used in the synthesis of pharmaceuticals and other compounds.
科学的研究の応用
Drug Design and Discovery
Piperidine derivatives are foundational structures in medicinal chemistry, often serving as building blocks for drug design due to their bioactive properties . The presence of the piperidine moiety in a compound can influence its binding affinity to biological targets, potentially leading to the development of new therapeutic agents. 3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride could be utilized in the synthesis of novel compounds with potential pharmacological activities.
Boron Neutron Capture Therapy (BNCT)
Phenylboronic acid derivatives are explored for their application in BNCT, a targeted cancer treatment strategy that relies on the capture of neutrons by boron atoms followed by the release of high-energy particles that destroy cancer cells . The boronic acid moiety in this compound could be functionalized to target tumor cells specifically, making it a valuable agent for research in cancer therapy.
Proteomics Research
The compound’s ability to form stable complexes with various biomolecules makes it a candidate for proteomics research, where it can be used to study protein interactions and functions. It can serve as a molecular probe or a linker in the development of affinity chromatography methods for protein purification and analysis .
Organic Synthesis
In organic chemistry, boronic acids are crucial for cross-coupling reactions, such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds. This compound, with its boronic acid group, could be employed in the synthesis of complex organic molecules, potentially leading to new materials or chemical entities .
Enzyme Inhibition Studies
The structural complexity of piperidine derivatives allows them to mimic certain substrates or inhibitors of enzymes. This particular compound could be used in enzyme kinetics studies to understand the mechanism of action of enzymes and to develop enzyme inhibitors that could act as drugs .
Chemical Biology
In chemical biology, researchers use small molecules to probe and control biological systems3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride could be used to modify proteins or nucleic acids, helping to elucidate their biological roles and the impact of chemical modifications on cellular processes .
Material Science
Boronic acids can interact with various substrates, forming reversible covalent bonds. This property is useful in material science for creating self-healing materials, sensors, and smart surfaces that can respond to environmental stimuli .
Analytical Chemistry
The compound’s boronic acid group can bind to saccharides, which is beneficial in the development of sensors for detecting glucose levels. This application is particularly relevant in the management and study of diabetes .
特性
IUPAC Name |
[3-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3.ClH/c18-14(12-5-4-6-13(11-12)15(19)20)16-7-10-17-8-2-1-3-9-17;/h4-6,11,19-20H,1-3,7-10H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGYVGXGPCTMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674569 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Piperidin-1-yl)ethylcarbamoyl)phenylboronic acid hydrochloride | |
CAS RN |
1072945-72-2 | |
| Record name | Boronic acid, B-[3-[[[2-(1-piperidinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




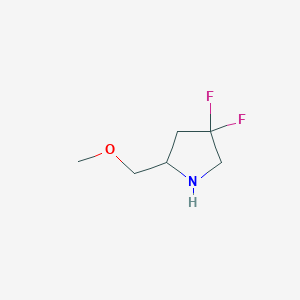
![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)


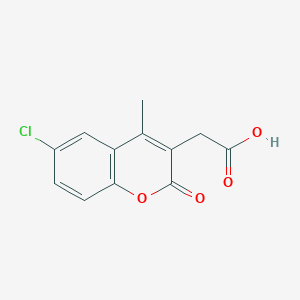
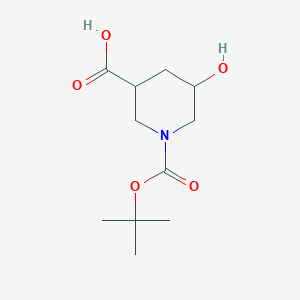

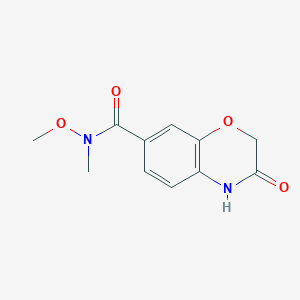


![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)